molecular formula C9H8F3N B11908433 2-(Trifluoromethyl)indoline

2-(Trifluoromethyl)indoline

Cat. No.: B11908433
M. Wt: 187.16 g/mol
InChI Key: ZBCLMTMXGXNCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)indoline is a heterocyclic compound that features an indoline core with a trifluoromethyl group attached at the second position Indoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2-(Trifluoromethyl)indoline involves the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF₃SO₂Na). This reaction selectively introduces the trifluoromethyl group at the C2 position of the indole under mild conditions, yielding the desired product in good yield .

Another approach involves the palladium-catalyzed dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. This method allows for the regioselective synthesis of structurally diverse trifluoromethyl-containing indolines .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. The use of environmentally friendly and cost-effective reagents, such as CF₃SO₂Na, is preferred to minimize the environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the indoline ring to an indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indolines and indoles, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

2-(Trifluoromethyl)indoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)indoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Trifluoromethylindole: Similar structure but with an indole core instead of indoline.

    3-Trifluoromethylindole: Trifluoromethyl group attached at the third position of the indole ring.

    2-Trifluoromethylbenzimidazole: Contains a benzimidazole core with a trifluoromethyl group at the second position.

Uniqueness

2-(Trifluoromethyl)indoline is unique due to its indoline core, which provides distinct electronic and steric properties compared to indole and benzimidazole derivatives. The presence of the trifluoromethyl group further enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(trifluoromethyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h1-4,8,13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCLMTMXGXNCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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